molecular formula C18H27Cl2N5S2 B1150217 4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propylthieno[2,3-d]pyrimidine;dihydrochloride

4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propylthieno[2,3-d]pyrimidine;dihydrochloride

Cat. No.: B1150217
M. Wt: 448.5 g/mol
InChI Key: BJVIQDRKAQVWIM-UHFFFAOYSA-N
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Description

MI-2 (hydrochloride) is a potent inhibitor of the interaction between menin and mixed lineage leukemia (MLL) fusion proteins. Menin is a protein encoded by the multiple endocrine neoplasia type 1 (MEN1) gene and is involved in histone methyltransferase complexes. The interaction between menin and MLL fusion proteins is crucial for the leukemogenic activity of these fusion proteins. MI-2 (hydrochloride) effectively disrupts this interaction, making it a valuable compound in cancer research, particularly in the study of leukemia .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MI-2 (hydrochloride) involves multiple steps, starting with the preparation of the core thienopyrimidine structure. The key steps include:

Industrial Production Methods: Industrial production of MI-2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as crystallization and recrystallization are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: MI-2 (hydrochloride) primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. These reactions include:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives of MI-2 (hydrochloride) .

Mechanism of Action

MI-2 (hydrochloride) exerts its effects by binding to menin, thereby blocking its interaction with MLL fusion proteins. This disruption inhibits the leukemogenic activity of MLL fusion proteins, leading to the induction of apoptosis in leukemic cells. The molecular targets involved include the menin-MLL binding pocket, which is essential for the oncogenic activity of MLL fusion proteins .

Comparison with Similar Compounds

Comparison: MI-2 (hydrochloride) is unique due to its high potency and specificity in inhibiting the menin-MLL interaction. Compared to MI-2-2, MI-2 (hydrochloride) has a similar mechanism but may differ in terms of pharmacokinetics and bioavailability. MI-nc, on the other hand, is significantly less potent and is primarily used as a negative control in experiments .

Properties

Molecular Formula

C18H27Cl2N5S2

Molecular Weight

448.5 g/mol

IUPAC Name

4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propylthieno[2,3-d]pyrimidine;dihydrochloride

InChI

InChI=1S/C18H25N5S2.2ClH/c1-4-5-13-10-14-15(20-12-21-16(14)24-13)22-6-8-23(9-7-22)17-19-11-18(2,3)25-17;;/h10,12H,4-9,11H2,1-3H3;2*1H

InChI Key

BJVIQDRKAQVWIM-UHFFFAOYSA-N

SMILES

CCCC1=CC2=C(N=CN=C2S1)N3CCN(CC3)C4=NCC(S4)(C)C.Cl.Cl

Canonical SMILES

CCCC1=CC2=C(N=CN=C2S1)N3CCN(CC3)C4=NCC(S4)(C)C.Cl.Cl

Synonyms

4-[4-(4,5-Dihydro-5,5-dimethyl-2-thiazolyl)-1-piperazinyl]-6-propylthieno[2,3-d]pyrimidine dihydrochloride

Origin of Product

United States

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